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CAS No.: 265108-40-5

Cat. No.: B3120529 Get Quote

Executive Summary: The Strategic Pivot
In the optimization of piperidine-based pharmacophores, the choice of the 4-position

substituent is a critical determinant of physicochemical properties and biological efficacy. This

guide compares two distinct ether-based fragments:

4-Methoxymethylpiperidine (4-MMP): A compact, lipophilic fragment widely validated in

potent opioid analgesics (e.g., Alfentanil, Sufentanil). It drives high central nervous system

(CNS) penetration and tight binding in hydrophobic pockets.

4-[(2-Ethoxyethoxy)methyl]piperidine (4-EEMP): A "mini-PEGylated" variant. This

fragment introduces a flexible, amphiphilic tail designed to modulate solubility, reduce

lipophilicity (LogD), and potentially restrict CNS entry or reduce metabolic clearance rates

associated with simple methyl ethers.

Key Takeaway: Choose 4-MMP for maximizing potency in deep, hydrophobic binding pockets

and ensuring blood-brain barrier (BBB) permeability. Pivot to 4-EEMP when the primary

objective is to improve aqueous solubility, reduce non-specific binding, or target solvent-

exposed regions of a protein.
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Physicochemical & Structural Profile[1][2]
The biological activity of these fragments is governed by their structural impact on the final drug

molecule. The following table contrasts their fundamental properties.

Feature
4-Methoxymethylpiperidine

(4-MMP)

4-[(2-

Ethoxyethoxy)methyl]piperidi

ne (4-EEMP)

CAS Number
61086-12-2 (as intermediate);

412357-29-0
265108-40-5

Molecular Formula

C

H

NO

C

H

NO

Steric Footprint Compact, Rigid
Elongated, Flexible (PEG-2

mimic)

Lipophilicity (Est.

LogP)
Baseline (Reference) -0.5 to -1.0 (More Hydrophilic)

Polar Surface Area (TPSA)
~21 Å

(Low)

~40 Å

(Moderate)

Solubility Impact Moderate High (Solubilizing Tail)

Primary Utility
CNS Drugs, Hydrophobic

Pockets

Peripheral Targets, Solubility

Fixes

Biological Activity Analysis
A. Potency & Target Engagement
4-MMP (The "Warhead" Approach):

Mechanism: The methoxymethyl group is small enough to fit into restricted hydrophobic sub-

pockets (e.g., the orthosteric site of GPCRs like the
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-opioid receptor).

Causality: Its low steric bulk allows for high-affinity interactions without inducing

conformational strain in the receptor.

Risk: High lipophilicity can lead to promiscuous binding (off-target effects).

4-EEMP (The "Solvent-Exposed" Approach):

Mechanism: The ethoxyethoxy tail acts as a short polyethylene glycol (PEG) chain. It is best

deployed when the 4-position of the piperidine points towards the solvent channel of the

protein.

Causality: The flexible ether chain recruits water molecules, creating a "hydration shell" that

can improve the thermodynamics of binding if the pocket is solvent-accessible.

Benefit: Often reduces hERG channel inhibition (a common liability of lipophilic piperidines)

by disrupting hydrophobic pharmacophores.

B. ADME & Metabolic Stability
The metabolic fate of these two fragments differs significantly, influencing the half-life (

) of the parent drug.

Metabolic Liability of 4-MMP:

Primary Route: O-Demethylation mediated by CYP2D6 and CYP3A4.

Outcome: Rapid clearance. In Alfentanil, this metabolism is a key feature controlling its

short duration of action.

Metabolic Stability of 4-EEMP:

Primary Route: Terminal Hydroxylation or Ether Cleavage.

Outcome: The ethylene glycol motif is generally more resistant to rapid oxidative clearance

than a simple methyl ether, potentially extending half-life. However, long PEG chains can

introduce new metabolites (acidic species).
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Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting between these two fragments

during Lead Optimization.
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Figure 1: Decision tree for selecting piperidine 4-substituents based on structural biology and

ADME requirements.

Experimental Protocols
To validate the biological impact of swapping 4-MMP for 4-EEMP, the following Microsomal

Stability Assay is the industry standard. This protocol quantifies the metabolic liability of the

ether side chain.[1]

Protocol: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (

) of 4-MMP vs. 4-EEMP analogs.

Reagents:

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).

Test Compounds (10 mM DMSO stock).

Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

Preparation: Dilute test compounds to 1

M in Phosphate Buffer (100 mM, pH 7.4).

Pre-incubation: Mix 30

L of compound solution with 30

L of HLM (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 mins.

Initiation: Add 60
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L of pre-warmed NADPH regenerating system to initiate the reaction.

Sampling: At time points

min, remove 30

L aliquots.

Quenching: Immediately dispense into 120

L of ice-cold Stop Solution. Vortex for 1 min.

Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

Target Transition (4-MMP): Monitor loss of parent mass (

) and appearance of

(O-demethylation).

Target Transition (4-EEMP): Monitor loss of parent mass and appearance of oxidative

cleavage products.

Data Interpretation:

Calculate % remaining vs. time.

Plot

vs. time to determine the slope (

).

.

Success Metric: If 4-EEMP shows a >2-fold reduction in

compared to 4-MMP, the PEG-tail strategy has successfully improved metabolic stability.

Metabolic Pathway Visualization[2]
Understanding where the molecule breaks down is crucial for design.
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Figure 2: Comparative metabolic pathways. 4-MMP typically undergoes rapid O-demethylation,

while 4-EEMP undergoes terminal oxidation, often yielding more stable, excretable metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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